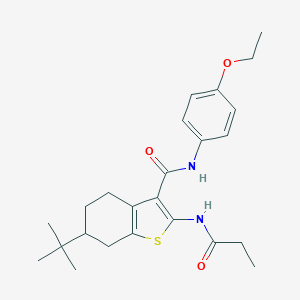![molecular formula C21H17F3N4O B289461 (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B289461.png)
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a trifluoromethyl group, and an indazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent such as trifluoromethyl iodide.
Final Assembly: The final compound is assembled through a condensation reaction between the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-methyl-1-(2-pyridinyl)-5-{[3-(fluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
- **3-methyl-1-(2-pyridinyl)-5-{[3-(chloromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
- **3-methyl-1-(2-pyridinyl)-5-{[3-(bromomethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
Uniqueness
The presence of the trifluoromethyl group in (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C21H17F3N4O |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(5E)-3-methyl-1-pyridin-2-yl-5-[[3-(trifluoromethyl)anilino]methylidene]-6,7-dihydroindazol-4-one |
InChI |
InChI=1S/C21H17F3N4O/c1-13-19-17(28(27-13)18-7-2-3-10-25-18)9-8-14(20(19)29)12-26-16-6-4-5-15(11-16)21(22,23)24/h2-7,10-12,26H,8-9H2,1H3/b14-12+ |
Clé InChI |
HLJWGGKLGXPORZ-WYMLVPIESA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4 |
SMILES isomérique |
CC1=NN(C2=C1C(=O)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/CC2)C4=CC=CC=N4 |
SMILES canonique |
CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)

![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)



![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![METHYL 2-[6-TERT-BUTYL-2-(FURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE](/img/structure/B289397.png)
![N-[6-tert-butyl-3-[(2-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289399.png)
![N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B289400.png)
![N-{6-TERT-BUTYL-3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B289401.png)
